N-(2-methylphenyl)oxan-4-amine

Description

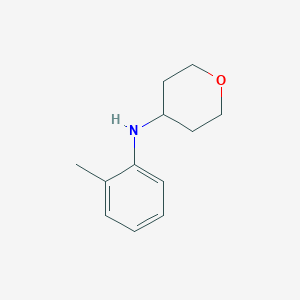

N-(2-Methylphenyl)oxan-4-amine is an organic compound featuring a tetrahydropyran (oxane) ring linked via an amine group to a 2-methylphenyl substituent.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(2-methylphenyl)oxan-4-amine |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)13-11-6-8-14-9-7-11/h2-5,11,13H,6-9H2,1H3 |

InChI Key |

GWLQMNCBWCUIMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)oxan-4-amine typically involves the reaction of 2-methylphenylamine with an appropriate oxane derivative under controlled conditions. One common method involves the nucleophilic substitution reaction where 2-methylphenylamine reacts with 4-chlorotetrahydropyran in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(2-methylphenyl)oxan-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(4-Fluoro-2-methylphenyl)oxan-4-amine

- Structural Difference : A fluorine atom is introduced at the 4-position of the phenyl ring.

- Synthesis : Likely involves similar methods as the target compound, with fluorinated precursors.

N-(2,5-Dimethylphenyl)oxan-4-amine Hydrochloride

- Structural Difference : Additional methyl group at the 5-position of the phenyl ring.

- Properties : The hydrochloride salt form (95% purity) suggests higher water solubility than the free base. The dual methyl groups may increase steric hindrance, affecting receptor binding in bioactive applications .

Heterocyclic Core Variants

N-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine Derivatives

- Example : N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a)

- Structural Difference : Replaces the oxane ring with a 1,3,4-oxadiazole core fused to a benzoxazole moiety.

- Synthesis : Utilizes coupling reactions with stoichiometric reagent ratios, differing from the likely reductive amination used for the oxane-based target compound .

- Applications : The extended aromatic system in 4a may enhance π-π stacking interactions, making it suitable for optoelectronic materials or kinase inhibitors.

1,3,5-Oxadiazin-2-amines

- Example: 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines Structural Difference: Six-membered 1,3,5-oxadiazine ring with trichloromethyl and chlorophenyl groups. Synthesis: Requires dehydrosulfurization using I₂/Et₃N, a harsher method compared to the milder conditions hypothesized for the target compound . Yield: Moderate to high (exact yields unspecified), but isolation challenges are noted due to reaction byproducts.

Functionalized Derivatives

N-(But-3-yn-1-yl)oxan-4-amine Hydrochloride

- Structural Difference : Alkyne substituent on the oxane ring.

- Utility : The alkyne group enables click chemistry applications, offering modularity for polymer or bioconjugate synthesis .

5-((Methoxyimino){2-[(2-Methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

Key Research Findings

- Synthetic Flexibility : Oxane-based amines (e.g., N-(2-methylphenyl)oxan-4-amine) are synthetically accessible under milder conditions compared to oxadiazines or oxadiazoles, which require specialized reagents like I₂/Et₃N or coupling agents .

- Substituent Effects : Fluorine or methyl groups on the phenyl ring modulate solubility and bioactivity, while alkyne or benzoxazole extensions enable functional diversification .

- Challenges : Oxadiazine derivatives face isolation difficulties due to side reactions, whereas oxane-based compounds may offer simpler purification pathways .

Biological Activity

N-(2-methylphenyl)oxan-4-amine is a chemical compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound features an oxan ring and a methyl-substituted phenyl group. The amine group in the structure allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The aromatic ring can engage in π-π interactions, further modulating the compound’s biological activity. These interactions can affect various biochemical pathways, leading to observed therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antitumor Activity

Initial studies suggest that this compound may inhibit tumor growth by targeting specific cancer-related pathways. In vitro experiments demonstrated significant inhibition of cancer cell proliferation, indicating its potential as an anticancer agent.

2. Inflammatory Response Modulation

The compound has shown promise in modulating inflammatory responses, making it a candidate for treating inflammatory diseases. Its ability to influence cytokine production and immune cell activity could be beneficial in managing conditions characterized by excessive inflammation.

3. Enzyme Interaction

this compound interacts with various enzymes, influencing their activity. Such interactions are crucial for its therapeutic potential, as they may alter metabolic pathways involved in disease processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)oxan-4-amine | Chlorine at position 4 | Similar enzyme inhibition potential |

| N-(2-amino-4-fluorophenyl)oxan-4-amine | Fluorine substitution affecting reactivity | Increased selectivity as HDAC inhibitor |

| N-(2-chloro-4-methylphenyl)oxan-2-amine | Methyl group alters electronic properties | Different interaction profiles |

This table illustrates how variations in structural features can lead to differing biological activities among related compounds.

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of this compound in vitro. Results indicated that the compound significantly inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its therapeutic promise.

Case Study 2: Inflammatory Response

Another study focused on the compound's ability to modulate inflammatory responses. It was found to reduce the production of pro-inflammatory cytokines in activated immune cells, indicating a potential role in treating autoimmune diseases or chronic inflammatory conditions .

Research Findings and Future Directions

Ongoing research is crucial for fully elucidating the pharmacological properties of this compound. Current studies are exploring its efficacy in various disease models, optimizing its pharmacokinetic properties, and assessing its safety profile.

Future investigations should focus on:

- Mechanistic Studies: Understanding the detailed molecular mechanisms through which this compound exerts its effects.

- In Vivo Studies: Evaluating the compound's efficacy and safety in animal models to support clinical development.

- Derivatives Exploration: Synthesizing and testing derivatives to enhance biological activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.